molecular formula C24H51ClSn B1346589 Trioctyltin chloride CAS No. 2587-76-0

Trioctyltin chloride

Cat. No. B1346589
CAS RN: 2587-76-0
M. Wt: 493.8 g/mol
InChI Key: MCNGJXAXOJDJKO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trioctyltin chloride is an organotin compound. Tin is a chemical element with the symbol Sn and atomic number 50. It is a natural component of the earth’s crust and is obtained chiefly from the mineral cassiterite, where it occurs as tin dioxide .


Molecular Structure Analysis

The molecular formula of Trioctyltin chloride is C24H51ClSn . It consists of a central tin atom surrounded by three octyl groups and one chloride atom .


Chemical Reactions Analysis

Trioctyltin chloride is an organotin compound used to study the growth and fatty acid of the microscopic fungus Cochliobolus lunatus. It is also an organotin reagent used to covalently functionalize oxide nanostructures and multi-walled C nanotubes .


Physical And Chemical Properties Analysis

Trioctyltin chloride has a refractive index of n20/D 1.482 and a density of 1.04 g/mL at 20 °C .

Scientific Research Applications

Organotin compounds are organometallic compounds containing tin-carbon bonds . They are used in a variety of applications, including as stabilizers for PVC and other chlorine-containing polymers, catalysts for the production of polyurethane foams and silicones, biocides in antifouling paints, and agricultural pesticides .

  • PVC Stabilizers : Organotin compounds, including Trioctyltin chloride, are used as stabilizers for PVC and other chlorine-containing polymers . They help to prevent degradation of the polymer during processing and use .

  • Catalysts : Organotin compounds act as catalysts for the production of polyurethane foams and silicones . They speed up the chemical reactions involved in the formation of these materials .

  • Biocides : Some organotin compounds are used as biocides in antifouling paints . They help to prevent the growth of organisms on the surfaces of boats and other marine structures .

  • Agricultural Pesticides : Organotin compounds are used as agricultural pesticides . They can control a variety of pests, including insects, mites, and fungi .

  • Synthesis of Fluorinated Stannanes : Compounds like Tributyltin chloride, which is similar to Trioctyltin chloride, have been used as reagents for the synthesis of fluorinated stannanes . This involves reacting with fluorinated alkyl, aryl or vinyl halides using a zinc or cadmium catalyst via a Barbier-type reaction .

  • Food Packaging Materials : Octyltin thioglycolate derivatives, which are related to Trioctyltin chloride, are approved worldwide as stabilizers for PVC used in food packaging materials and in bottles used for potable liquids . Thio-organotin stabilizers have the unique advantage of producing crystal clear PVC .

  • Synthesis of Other Organotin Compounds : Organotin compounds like Trioctyltin chloride can be used as precursors to synthesize other organotin compounds .

  • Chemical Reactions : Organotin compounds are used in various chemical reactions. For example, they can act as catalysts in certain types of chemical reactions .

  • Biological Applications : Some organotin compounds have biological applications. For example, they can be used as fungicides and miticides .

  • Heat and Light Stabilizers : Organotin compounds are used as heat and light stabilizers in the processing of PVC .

  • Removing Allylic Chloride Groups : Organotin compounds are used to remove allylic chloride groups and absorb hydrogen chloride in the stabilization of polyvinyl chloride .

properties

IUPAC Name

chloro(trioctyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H17.ClH.Sn/c3*1-3-5-7-8-6-4-2;;/h3*1,3-8H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNGJXAXOJDJKO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029657
Record name Stannane, chlorotrioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trioctyltin chloride

CAS RN

2587-76-0
Record name Trioctyltin chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2587-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trioctyltin chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002587760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trioctyltin chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, chlorotrioctyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stannane, chlorotrioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorotrioctylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIOCTYLTIN CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176VII0B0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trioctyltin chloride
Reactant of Route 2
Trioctyltin chloride

Citations

For This Compound
109
Citations
R Kopunec, F Abudeab - Journal of radioanalytical and nuclear …, 1998 - akjournals.com
… For comparison with Ph3SnC1 we used in this work for pertechnetate extraction solution of trioctyltin chloride (Oct3SnC1) in chloroform and nirtobenzene without any solubilizator. The …
Number of citations: 4 akjournals.com
NJ Snoeij, AAJ Van Iersel, AH Penninks… - Toxicology and applied …, 1985 - Elsevier
In 2-week feeding studies, a series of trialkyltin chlorides and triphenyltin chloride were fed to male weanling rats at different dietary concentrations to evaluate their toxic effects, …
Number of citations: 158 www.sciencedirect.com
PC Hauser - Analytica chimica acta, 1993 - Elsevier
Trioctyltin chloride was incorporated into a poly(vinyl chloride) membrane and its potentiometric response to different anions in flow-injection analysis tested. It was found that by using …
Number of citations: 35 www.sciencedirect.com
R Kopunec - 1997 - osti.gov
… Molar conductivity of trioctyltin chloride in nitrobenzene Fig. 13 is still lower than in the case of Ph3 SnCl, the run of the dependence of A on log c is, however, qualitatively different. At …
Number of citations: 2 www.osti.gov
FN Abudeab, R Kopunec - Journal of radioanalytical and nuclear chemistry, 1998 - Springer
… 3 Molar conductivity of trioctyltin chloride in nitrobenzene (Fig. 13) is still lower than that of Ph3SnC1, the run of the dependence of A on log c is, however, qualitatively different. At low …
Number of citations: 7 link.springer.com
HO Wirth, HA Müller, W Wehner - Journal of Vinyl Technology, 1979 - Wiley Online Library
… Figure 2 exhibits the dehydrochlorination curves of monooctyltin trichloride, dioctyltin dichloride and trioctyltin chloride. All the gradients are smaller than that of plain (nonstabilized) PVC…
S Koizumi, T Imato, N Ishibashi - Fresenius' journal of analytical chemistry, 1997 - Springer
Potentiometric selectivities of a plasticized poly(vinyl chloride) (PVC) membrane containing a hydrophobic quaternary ammonium salt and triphenyltin chloride (TPTCl) for several …
Number of citations: 8 link.springer.com
S Nicklin, MW Robson - Applied organometallic chemistry, 1988 - Wiley Online Library
… Slight thymic atrophy was apparent in rats treated with 150 ppm trihexyltin chloride, whereas the same dose of trioctyltin chloride was without effect. A dose-related decrease in spleen …
Number of citations: 71 onlinelibrary.wiley.com
K Fluri, J Koudelka, W Simon - Helvetica chimica acta, 1992 - Wiley Online Library
… SnOAc) or equimolar amounts of trioctyltin chloride (Oc,SnCl) was mounted in a transport cell with … u 200-pm thick solvent polymeric membrane containing trioctyltin chloride. Membrane …
Number of citations: 29 onlinelibrary.wiley.com
W Johnson - The Journal of Organic Chemistry, 1960 - ACS Publications
… of a yellowish oily residue, n2Ds 1.4758 believed to be a mixture of trioctyltin chloride and tetraoctyltin. Anal. Caled, for CMHslClSn: C, 58.38; H, 10.41; Cl, 7.18. …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.